molecular formula C12H9F3N2O B2442797 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol CAS No. 125903-90-4

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol

Cat. No.: B2442797
CAS No.: 125903-90-4
M. Wt: 254.212
InChI Key: ZXFGEKCHBGWMHC-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties . For example, trihalomethyl-substituted pyrimidines have been used as caspase inhibitors, hepatitis C inhibitors, antiplasmodials, NTPDase inhibitors, as well as anticancer agents .


Synthesis Analysis

A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .


Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .


Chemical Reactions Analysis

This study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .


Physical and Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Inhibitory Properties in Transcription Factors

6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one has been studied for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies of related compounds show that certain modifications in the pyrimidine ring can maintain or enhance this inhibitory activity, which is significant for its potential bioavailability and permeability characteristics (Palanki et al., 2000).

Cyclooxygenase-2 Inhibition

Research has identified derivatives of this compound as potent and selective inhibitors of cyclooxygenase-2 (COX-2). This discovery is particularly notable due to the unique arrangement of substituents compared to more common molecules used in this context (Swarbrick et al., 2009).

Antibacterial Activity

A series of derivatives of this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Bheemanapalli et al., 2008).

Antitumor Activity

Compounds structurally related to 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one have been synthesized and evaluated for their antitumor activity. Some of these compounds have shown potent anticancer activity, comparable to that of known anticancer drugs, on various human cancer cell lines (Hafez et al., 2017).

Supramolecular Chemistry

Research into 6-methyl-2-butylureidopyrimidone, a related compound, highlights its strong dimerization capabilities via quadruple hydrogen bonding. This property is essential for applications in supramolecular chemistry (Beijer et al., 1998).

Synthesis and Evaluation of Antimicrobial Activity

The synthesis of various derivatives has been explored for their potential antimicrobial activity. This research opens avenues for the development of new antimicrobial agents (Guna & Purohit, 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .

Mode of Action

The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight is321.2971 , which may influence its bioavailability and pharmacokinetics.

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGEKCHBGWMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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